1'-(3-bromo-4-methoxybenzyl)-1,4'-bipiperidine
Overview
Description
1’-(3-Bromo-4-methoxybenzyl)-1,4’-bipiperidine is a chemical compound that belongs to the class of bipiperidine derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl moiety, which is further connected to a bipiperidine structure. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-bromo-4-methoxybenzyl)-1,4’-bipiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methoxybenzyl chloride.
Reaction with Piperidine: The 3-bromo-4-methoxybenzyl chloride is then reacted with piperidine under basic conditions to form the desired bipiperidine derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 1’-(3-bromo-4-methoxybenzyl)-1,4’-bipiperidine.
Industrial Production Methods: In an industrial setting, the production of 1’-(3-bromo-4-methoxybenzyl)-1,4’-bipiperidine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1’-(3-Bromo-4-methoxybenzyl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the piperidine ring.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Aldehydes or acids derived from the methoxy group.
Reduction Products: Dehalogenated or reduced piperidine derivatives.
Scientific Research Applications
1’-(3-Bromo-4-methoxybenzyl)-1,4’-bipiperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-(3-bromo-4-methoxybenzyl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1’-(3-Bromo-4-methoxybenzyl)-4-(4-bromo-3-methoxyphenyl)piperazine
- 1’-(3-Bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine
- 1’-(3-Bromo-4-methoxybenzyl)-4-(4-methylphenyl)piperazine
Comparison: 1’-(3-Bromo-4-methoxybenzyl)-1,4’-bipiperidine is unique due to its specific substitution pattern on the benzyl moiety and the bipiperidine structure Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the bromine and methoxy groups
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O/c1-22-18-6-5-15(13-17(18)19)14-20-11-7-16(8-12-20)21-9-3-2-4-10-21/h5-6,13,16H,2-4,7-12,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTCCEBMHNVELS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCC3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.